

Quizartinib adverse events grade 3/4 neutropenia thrombocytopenia

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Compound Focus: Quizartinib Dihydrochloride

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Incidence of Grade 3/4 Hematologic Adverse Events

Adverse Event	Incidence in Combination with Chemotherapy (Newly Diagnosed AML)	Incidence as Monotherapy (Relapsed/Refractory AML)	Citation
Neutropenia	42% (Phase 1 study, n=19) [1]	Not among the most common grade 3/4 AEs reported [2]	
Febrile Neutropenia	47% (Phase 1 study, n=19); 11% (serious AE in QuANTUM-First) [1] [3]	Most common high-grade hematologic AE [2]	
Thrombocytopenia	32% (Phase 1 study, n=19) [1]	Most common high-grade hematologic AE [2]	
Anemia	26% (Phase 1 study, n=19) [1]	Most common high-grade hematologic AE [2]	

Experimental Protocols for Safety Monitoring

The following methodologies for monitoring hematologic adverse events are derived from the cited clinical trials.

Protocol 1: Safety Monitoring in Phase 1 Combination Therapy Trial

This protocol is based on a phase 1 study evaluating quizartinib combined with standard 7+3 induction chemotherapy (cytarabine and daunorubicin) in newly diagnosed AML patients [1].

- **1. Study Design:** Open-label, sequential group dose-escalation trial.
- **2. Patient Population:** Adults with newly diagnosed AML, unselected for FLT3 mutation status.
- **3. Dosing:**
 - **Chemotherapy:** Cytarabine (200 mg/m²/day continuous infusion, Days 1-7) and Daunorubicin (60 mg/m²/day IV, Days 1-3).
 - **Quizartinib:** Administered orally on fasted state, starting on Day 4. Tested doses included 40 mg or 60 mg daily for 7 or 14 days [1].
- **4. Safety Assessments:**
 - **Complete Blood Count (CBC):** Performed at baseline and regularly throughout the study period to monitor for hematologic toxicities [1].
 - **Dose-Limiting Toxicity (DLT) Definition:** Hematologic toxicities that did not resolve by day 42 of the induction cycle, including:
 - Absolute Neutrophil Count (ANC) <500/mm³ (Grade 4).
 - Platelet count <20,000/mm³ due to bone marrow aplasia (cellularity <20%) [1].
 - **Bone Marrow Assessment:** Used to differentiate between persistent leukemia and treatment-related myelosuppression in cases of prolonged cytopenia [1].

Protocol 2: Safety and Efficacy Monitoring in Pivotal Phase 3 Trial (QuANTUM-First)

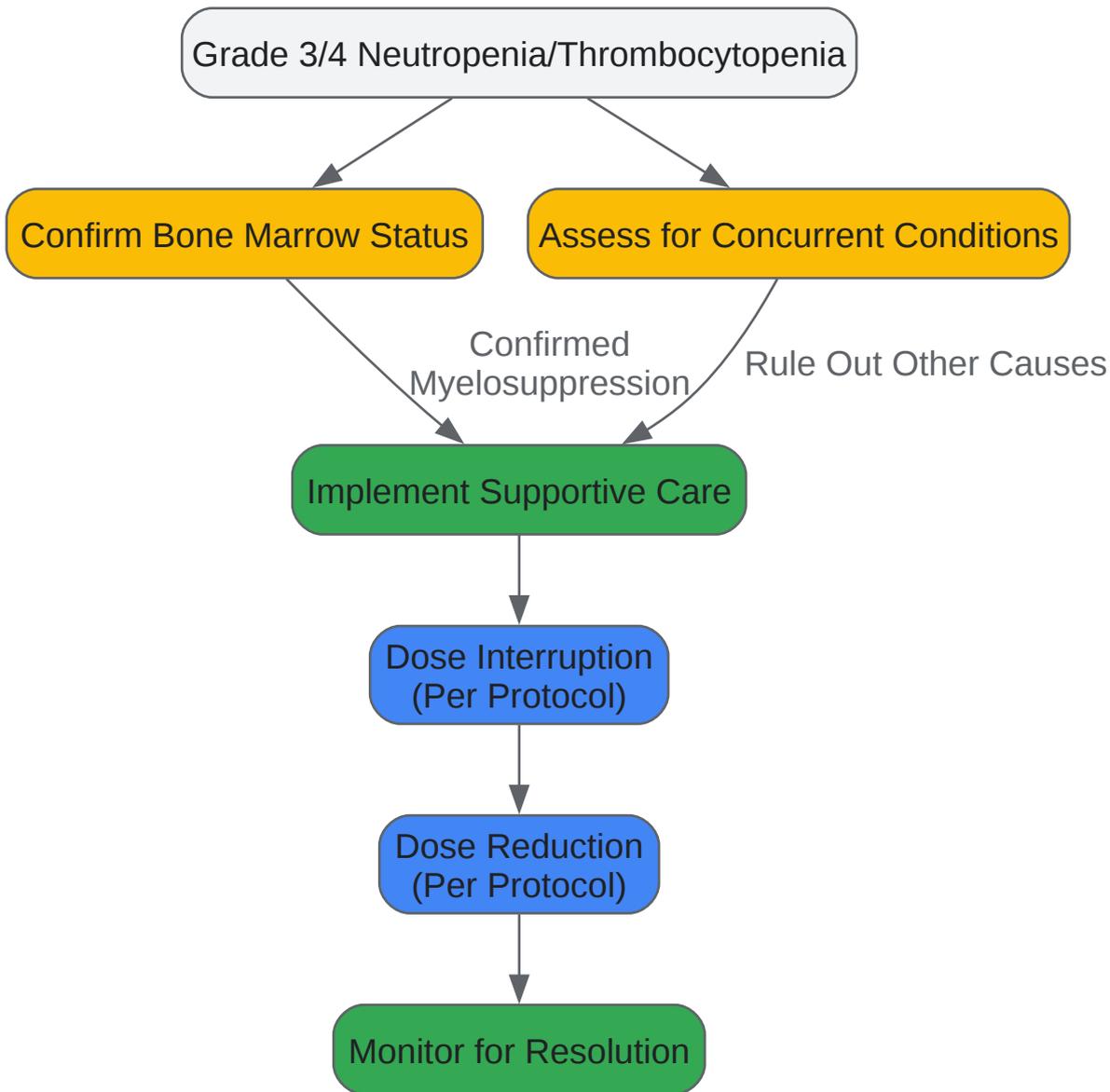
This protocol outlines the assessment used in the large, randomized Phase 3 QuANTUM-First trial, which established the efficacy and safety of quizartinib in newly diagnosed FLT3-ITD+ AML [4] [5] [3].

- **1. Study Design:** Randomized, double-blind, placebo-controlled Phase 3 trial.
- **2. Patient Population:** Adults with newly diagnosed FLT3-ITD positive AML.
- **3. Dosing:**

- **All patients** received standard cytarabine and anthracycline induction and cytarabine consolidation chemotherapy.
- **Intervention group:** Quizartinib (35.4 mg orally once daily) on specific days during induction/consolidation, then as maintenance.
- **Control group:** Placebo on the same schedule [6].
- **4. Adverse Event Monitoring:**
 - **Grading Standard:** All adverse events were graded according to the **National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) version 4.03** [6] [3].
 - **Systematic Collection:** AEs were collected via physical examinations, vital signs, and solicitation of events at baseline and throughout the study.
 - **Seriousness Assessment:** All AEs were evaluated for severity, relationship to study drug, and seriousness [7] [3].

Troubleshooting Guide for Hematologic Adverse Events

This guide provides structured approaches for managing neutropenia and thrombocytopenia based on clinical trial experience.



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Management Strategies

- **Bone Marrow Evaluation:** Perform a bone marrow aspirate/biopsy to differentiate treatment-related myelosuppression from persistent or recurrent AML. This is critical for guiding further therapy [1].
- **Supportive Care:**
 - **For Febrile Neutropenia:** Administer broad-spectrum antibiotics and granulocyte colony-stimulating factor (G-CSF) per institutional guidelines [2] [1].
 - **For Thrombocytopenia:** Provide prophylactic or therapeutic platelet transfusions to maintain a safe platelet count and minimize bleeding risk [2].

- **Dose Modification:** Adhere to protocol-specified guidelines for dose interruption and reduction. In clinical trials, quizartinib was interrupted for specified toxicities and could be resumed at a lower dose upon recovery [6] [1].

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